molecular formula C30H32O9 B1197319 Schizandrer A CAS No. 82042-38-4

Schizandrer A

Numéro de catalogue: B1197319
Numéro CAS: 82042-38-4
Poids moléculaire: 536.6 g/mol
Clé InChI: UFCGDBKFOKKVAC-HYSLPFRTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzoylgomisin P is a dibenzocyclooctadiene lignan primarily isolated from Schisandra species, including Schisandra chinensis (Wu Wei Zi) and Schisandra sphenanthera . Its molecular formula is C₃₀H₃₂O₉, with a molecular weight of 536.57 g/mol (CAS: 129445-43-8) . Structurally, it features a benzoyl group attached to a cyclooctadiene backbone, a hallmark of the gomisin lignan family. Benzoylgomisin P is typically stored as a stable solid at -20°C and demonstrates solubility in polar aprotic solvents like DMSO, making it suitable for pharmacological studies .

Propriétés

Numéro CAS

82042-38-4

Formule moléculaire

C30H32O9

Poids moléculaire

536.6 g/mol

Nom IUPAC

[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate

InChI

InChI=1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28+,30+/m0/s1

Clé InChI

UFCGDBKFOKKVAC-HYSLPFRTSA-N

SMILES isomérique

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@H]([C@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3

SMILES canonique

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3

Synonymes

gomisin C
gomisin-G
PC 315
PC-315
PC315 cpd
schisantherin A
schizandrer A

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzoylgomisin P involves several steps, including the extraction of the compound from Schisandra chinensis. The extraction process typically involves the use of solvents such as ethanol or methanol. The extracted compound is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of Benzoylgomisin P involves large-scale extraction and purification processes. The dried fruit of Schisandra chinensis is used as the primary raw material. The extraction process is optimized to ensure maximum yield and purity of Benzoylgomisin P. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for the purification process .

Analyse Des Réactions Chimiques

Types of Reactions: Benzoylgomisin P undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions: Common reagents used in the reactions involving Benzoylgomisin P include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of Benzoylgomisin P include various derivatives with enhanced pharmacological properties.

Applications De Recherche Scientifique

Benzoylgomisin P has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactions of lignans. In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, Benzoylgomisin P is investigated for its hepatoprotective, neuroprotective, and anti-inflammatory properties. It is also used in the development of dietary supplements and herbal medicines .

Mécanisme D'action

The mechanism of action of Benzoylgomisin P involves the activation of various molecular pathways. It has been shown to activate the PI3K/Akt pathway and inhibit the expression of NOX2 in myocardial infarction models. Additionally, it regulates inflammatory signaling pathways and mitigates the production and release of inflammatory mediators .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Benzoylgomisin P belongs to a class of benzoylated lignans with shared structural motifs but distinct functional groups and bioactivities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Benzoylgomisin P and Related Lignans

Compound Molecular Formula Molecular Weight Source Key Structural Features Documented Bioactivities
Benzoylgomisin P C₃₀H₃₂O₉ 536.57 S. chinensis, S. sphenanthera Benzoyl group, cyclooctadiene core Inferred anti-inflammatory (structural analogy)
Benzoylgomisin H C₃₀H₃₄O₈ 522.59 S. chinensis Benzoyl group, reduced oxygenation Antioxidant, anti-inflammatory
Benzoylgomisin O C₃₀H₃₂O₈ 520.57 S. rubriflora Benzoyl group, distinct hydroxylation Inhibits 15-LOX, COX-1/2; anti-inflammatory
Angeloylgomisin H C₃₁H₃₄O₈ 546.60 S. chinensis Angeloyl (α,β-unsaturated acyl) substituent Cytotoxic against A549 lung cancer cells
Tigloylgomisin P C₃₁H₃₄O₈ 546.60 S. neglecta Tigloyl (methylacryloyl) group Antitumor activity (in vitro)

Key Research Findings

Compared to Angeloylgomisin H and Tigloylgomisin P, the benzoyl group in Benzoylgomisin P may confer greater metabolic stability due to reduced ester hydrolysis susceptibility .

Bioactivity Insights :

  • While Benzoylgomisin P’s pharmacological profile is understudied, Benzoylgomisin O (a close analog) inhibits 15-LOX and COX enzymes, critical in inflammation pathways . This suggests Benzoylgomisin P may share similar mechanisms .
  • Benzoylgomisin H exhibits antioxidant properties linked to its dibenzocyclooctadiene backbone, a feature conserved in Benzoylgomisin P .

Analytical Identification :

  • UPLC-Q/TOF-MS/MS has been pivotal in differentiating these lignans, leveraging retention times and fragmentation patterns . For instance, Benzoylgomisin P’s unique mass spectral signature (e.g., m/z 523 → 504, 448) aids in its distinction from Benzoylgomisin H and O .

Source-Specific Variability :

  • Metabolomic studies highlight that Schisandra species from different regions (e.g., China vs. Korea) vary in benzoylated lignan content, with Benzoylgomisin O and P serving as biomarkers for geographical authentication .

Q & A

Q. What are the established methodologies for isolating Benzoylgomisin P from natural sources like Schisandra rubriflora?

Benzoylgomisin P is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., HPLC or column chromatography). Key steps include verifying purity through NMR spectroscopy (>98% purity) and mass spectrometry (molecular formula C30H32O9, MW 536.6 g/mol) . Researchers should optimize solvent polarity and gradient elution to minimize co-elution with structurally similar lignans. Reproducibility requires strict adherence to plant material sourcing and extraction protocols, as minor variations can alter yield and purity .

Q. How is Benzoylgomisin P structurally characterized, and what analytical techniques are critical for confirming its identity?

Structural elucidation relies on tandem techniques:

  • 1D/2D NMR (e.g., COSY, HMBC) to map carbon-hydrogen frameworks and confirm substituents like the benzoyl group.
  • High-resolution mass spectrometry (HRMS) to validate molecular formula (C30H32O9) and isotopic patterns.
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation. Cross-referencing with published spectral data from Schisandra species is essential to avoid misidentification .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Benzoylgomisin P’s COX-1/COX-2 inhibition efficacy across studies?

Discrepancies in IC50 values (e.g., variations in assay conditions or enzyme isoforms) require systematic validation:

  • Standardize assay protocols : Use identical enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms) and control for co-factors like arachidonic acid concentration.
  • Comparative dose-response curves : Assess inhibition across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Meta-analysis of raw data : Cross-examine datasets from independent studies to isolate confounding variables (e.g., solvent effects in in vitro assays) .

Q. What experimental designs are optimal for evaluating Benzoylgomisin P’s anti-inflammatory mechanisms beyond COX inhibition?

A multi-target approach is recommended:

  • Transcriptomic profiling : RNA-seq or qPCR to assess downstream mediators (e.g., NF-κB, TNF-α) in LPS-induced macrophage models.
  • Protein interaction assays : SPR or ITC to quantify binding affinity for non-COX targets (e.g., 15-LOX or MAP kinases).
  • In vivo validation : Use murine models of acute inflammation (e.g., carrageenan-induced paw edema) with tissue-specific knockout models to isolate pathways. Ensure blinding and randomization to reduce bias .

Q. How can synthetic routes for Benzoylgomisin P be optimized to address low yields in total synthesis?

Key strategies include:

  • Protecting group optimization : Use orthogonal groups (e.g., TBS ethers) to minimize side reactions during benzoylation.
  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s) for stereoselective formation of the dibenzocyclooctadiene core.
  • Flow chemistry : Improve reaction control and scalability for heat-sensitive intermediates. Document yield and enantiomeric excess (ee) at each step to identify bottlenecks .

Methodological Guidance

Q. What criteria should guide the selection of in vitro vs. in vivo models for studying Benzoylgomisin P’s pharmacokinetics?

  • In vitro : Use Caco-2 cells for permeability screening and microsomal assays (e.g., human liver microsomes) to predict metabolic stability.
  • In vivo : Prioritize rodent models with cannulated bile ducts to assess enterohepatic recirculation, a common issue with lignans. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to balance mechanistic depth with translational relevance .

Q. How should researchers address variability in Benzoylgomisin P’s bioactivity across different Schisandra species?

Conduct a phytochemical audit :

  • Compare lignan profiles via LC-MS/MS across species (e.g., S. rubriflora vs. S. chinensis).
  • Corrogate bioactivity differences using PCA (Principal Component Analysis) to identify co-occurring metabolites that synergize or antagonize effects. Reference herbarium vouchers and GPS coordinates to account for environmental influences on phytochemistry .

Data Reproducibility & Ethics

Q. What steps ensure reproducibility when replicating Benzoylgomisin P’s reported anti-inflammatory effects?

  • Full disclosure of negative results : Publish raw data (e.g., ELISA absorbance values) in supplementary materials.
  • Independent validation : Collaborate with third-party labs to repeat key experiments using shared compound batches.
  • Adhere to ARRIVE guidelines : Detail animal housing conditions, sample sizes, and statistical power calculations .

Q. How can researchers ethically navigate intellectual property constraints when studying Benzoylgomisin P?

  • Patent landscaping : Use databases like USPTO or Espacenet to identify existing claims on extraction methods or therapeutic uses.
  • Open-source alternatives : Publish synthetic routes or analogs in public repositories (e.g., Zenodo) to circumvent proprietary restrictions. Cite patents appropriately (e.g., US Patent No. XYZ) to avoid infringement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Schizandrer A
Reactant of Route 2
Reactant of Route 2
Schizandrer A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.